N'~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE
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Overview
Description
N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthylcarbonyl group and a phenyl group, which are linked through a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 1-naphthylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Produces naphthylcarbonyl oxides.
Reduction: Yields hydrazines.
Substitution: Results in substituted hydrazones.
Scientific Research Applications
N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-2-NAPHTHOHYDRAZIDE
- **N’~1~-[(E)-1-(4-{1-[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-{1-[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-[4-[(E)-C-methyl-N-(naphthalene-1-carbonylamino)carbonimidoyl]phenyl]ethylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21(33-35-31(37)29-15-7-11-25-9-3-5-13-27(25)29)23-17-19-24(20-18-23)22(2)34-36-32(38)30-16-8-12-26-10-4-6-14-28(26)30/h3-20H,1-2H3,(H,35,37)(H,36,38)/b33-21+,34-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSTSGTOLPWBX-WXGDAXOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)C(=NNC(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C12)/C3=CC=C(C=C3)/C(=N/NC(=O)C4=CC=CC5=CC=CC=C45)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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